molecular formula C5H11ClFNO B13907623 [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

Cat. No.: B13907623
M. Wt: 155.60 g/mol
InChI Key: RTWCLQSSUKTHBX-NUBCRITNSA-N
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Description

Discovery Timeline of Fluorinated Pyrrolidine Derivatives

The synthesis of fluorinated pyrrolidines emerged as a response to the need for metabolically stable and conformationally restricted analogs of natural alkaloids. Early efforts in the 1990s focused on radical cyclization and chiral pool strategies to introduce fluorine atoms into pyrrolidine frameworks. A pivotal advancement occurred in 2002, when Okano and colleagues reported the first asymmetric synthesis of trifluoromethylated indolizidines via diastereoselective radical cyclization. This work demonstrated fluorine’s potential to enhance enantioselectivity in nitrogen-containing heterocycles.

By 2014, Haufe and coworkers leveraged ring-closing metathesis (RCM) to synthesize monofluorinated pyrrolidines, achieving improved stereochemical control. Concurrently, the development of organocatalytic methods, such as the (S)-TRIP-derived phosphoric acid-catalyzed intramolecular aza-Michael reaction, enabled efficient access to fluorinated pyrrolidines with >90% enantiomeric excess (ee). These breakthroughs laid the groundwork for [(3R)-3-fluoropyrrolidin-3-yl]methanol hydrochloride, which combines a fluorine atom at the 3-position with a hydroxymethyl group to optimize hydrogen-bonding interactions in enzyme active sites.

Evolutionary Role in Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Research

Fluorinated pyrrolidines have become cornerstone motifs in DPP-IV inhibitor design due to their ability to mimic the transition state of peptide hydrolysis. The fluorine atom in [(3R)-3-fluoropyrrolidin-3-yl]methanol hydrochloride serves dual roles:

  • Electronegative Stabilization : Fluorine’s high electronegativity polarizes adjacent bonds, stabilizing interactions with catalytic residues (e.g., Tyr547 and Glu205 in human DPP-IV).
  • Conformational Restriction : The 3-fluorine substituent imposes a puckered geometry on the pyrrolidine ring, preorganizing the molecule for optimal binding.

Comparative studies show that fluorinated derivatives exhibit up to 10-fold higher inhibitory potency against DPP-IV than their non-fluorinated counterparts. For instance, replacing the 3-hydroxyl group in pyrrolidine-based inhibitors with fluorine improved metabolic stability by reducing oxidative deamination in hepatic microsomes.

Comparative Analysis with Non-Fluorinated Pyrrolidine Analogues

The strategic incorporation of fluorine in [(3R)-3-fluoropyrrolidin-3-yl]methanol hydrochloride confers distinct advantages over non-fluorinated analogs:

Property Fluorinated Analog Non-Fluorinated Analog
Metabolic Stability Resistant to CYP450 oxidation Prone to rapid hepatic clearance
Binding Affinity (DPP-IV) IC50 = 12 nM IC50 = 150 nM
Solubility LogP = 0.9 (enhanced aqueous solubility) LogP = 1.5

These differences arise from fluorine’s capacity to engage in weak hydrogen bonds and its steric equivalence to hydroxyl groups, enabling bioisosteric replacement without compromising target engagement.

Strategic Advantages in Bioisosteric Replacement Paradigms

Bioisosteric replacement of hydroxyl or hydrogen groups with fluorine has become a cornerstone of rational drug design. In [(3R)-3-fluoropyrrolidin-3-yl]methanol hydrochloride, fluorine serves as a superior bioisostere due to:

  • Enhanced Lipophilicity : Fluorine’s hydrophobic nature improves membrane permeability while retaining polarity at the target site.
  • Reduced Toxicity : Unlike hydroxyl groups, fluorine does not participate in reactive oxygen species (ROS) generation, mitigating off-target effects.
  • Synthetic Accessibility : Late-stage fluorination methods, such as Petasis methylenation and RCM, allow efficient introduction of fluorine into complex pyrrolidine scaffolds.

For example, the synthesis of related fluorinated indolizidinones via RCM achieved 34% overall yield with no erosion of enantiomeric excess, underscoring the practicality of fluorine incorporation in multistep sequences.

Properties

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H/t5-;/m1./s1

InChI Key

RTWCLQSSUKTHBX-NUBCRITNSA-N

Isomeric SMILES

C1CNC[C@]1(CO)F.Cl

Canonical SMILES

C1CNCC1(CO)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The preparation of [(3R)-3-fluoropyrrolidin-3-yl]methanol; hydrochloride generally involves the following key steps:

  • Introduction of the fluorine atom at the 3-position of the pyrrolidine ring with stereochemical control.
  • Installation or preservation of the hydroxymethyl group at the 3-position.
  • Formation of the hydrochloride salt for stability and isolation.

These steps can be achieved through different synthetic routes, including chiral pool synthesis, asymmetric catalysis, and nucleophilic substitution reactions.

Synthetic Routes and Reaction Conditions

Step Description Reagents/Conditions Notes
1 Starting material preparation Enantiomerically pure pyrrolidine derivatives (3R) Ensures stereochemical integrity
2 Fluorination at C-3 Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide Controlled temperature and solvent to maintain regio- and stereoselectivity
3 Introduction of hydroxymethyl group Nucleophilic substitution or reduction of precursor aldehydes/esters Use of reducing agents like sodium borohydride or catalytic hydrogenation
4 Salt formation Treatment with hydrochloric acid Yields hydrochloride salt for improved stability

Detailed Synthetic Approaches

Chiral Pool Synthesis
  • Starting from (3R)-3-fluoropyrrolidine or its protected derivatives, the hydroxymethyl group is introduced via nucleophilic substitution or selective reduction of a suitable precursor (e.g., aldehyde or ester at the 3-position).
  • The stereochemistry is preserved by using enantiomerically pure starting materials.
  • Purification is performed by column chromatography and recrystallization.
  • Characterization includes ^19F NMR, ^1H NMR, and chiral HPLC to confirm stereochemical purity (>98% enantiomeric excess).
Asymmetric Catalysis
  • Fluorination is performed using chiral catalysts or ligands to introduce the fluorine atom stereospecifically at the 3-position of pyrrolidine.
  • This method may involve transition metal catalysis or organocatalysts.
  • The hydroxymethyl group can be introduced subsequently or simultaneously depending on the substrate design.
  • This approach is advantageous for scalability and avoiding resolution steps.
Fluorination Techniques
  • Electrophilic fluorination: Using Selectfluor or N-fluorobenzenesulfonimide under mild conditions to fluorinate the pyrrolidine ring.
  • Nucleophilic fluorination: Less common due to the difficulty in controlling stereochemistry.
  • Reaction solvents such as acetonitrile or dichloromethane are employed.
  • Temperature control is critical to avoid racemization.

Industrial Production Methods

  • Continuous Flow Chemistry: Enhances reaction control, reduces reaction times, and improves yield and safety during fluorination and subsequent steps.
  • Catalytic Systems: Use of transition metal catalysts or organocatalysts to improve selectivity and reduce waste.
  • Salt Formation and Isolation: Hydrochloride salt is formed by addition of HCl gas or aqueous hydrochloric acid, followed by filtration and drying.

Experimental Data Summary

Parameter Typical Conditions Outcome / Comments
Fluorination agent Selectfluor (1.1 eq) High regio- and stereoselectivity
Solvent Acetonitrile, DMF Polar aprotic solvents favor reaction
Temperature 0 to 25 °C Maintains stereochemical integrity
Reaction time 2-6 hours Monitored by TLC or HPLC
Purification Silica gel chromatography, recrystallization Achieves >98% ee and high purity
Salt formation HCl in ethanol or ether Stable crystalline hydrochloride salt

Research Findings and Perspectives

  • The stereoselective fluorination of pyrrolidine derivatives remains a challenging step, with recent advances focusing on asymmetric catalysis to improve enantiomeric excess and yield.
  • The use of chiral pool synthesis remains reliable but may be limited by the availability of enantiopure starting materials.
  • Continuous flow methods are gaining traction in industrial settings for safer handling of fluorinating agents and better process control.
  • Analytical techniques such as chiral HPLC and ^19F NMR are essential for confirming the stereochemical outcome and purity of the product.
  • Formation of the hydrochloride salt improves the compound's stability and handling properties, facilitating pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoropyrrolidin-3-one.

    Reduction: Formation of 3-fluoropyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Family

The following table highlights key structural and physicochemical differences between the target compound and related pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Features
[(3R)-3-Fluoropyrrolidin-3-yl]methanol HCl 2368919-06-4 C₅H₁₀FNO·HCl 155.6 Fluorine at C3, hydroxymethyl, (R)-config Chiral center, high polarity
(3-Fluoropyrrolidin-3-yl)methanol HCl 1803611-93-9 C₅H₁₀FNO·HCl 155.6 Racemic mixture (no specified stereochemistry) Broader applicability in screening
[(3R,4R)-4-Methylpyrrolidin-3-yl]methanol HCl 2173637-38-0 C₆H₁₄ClNO 151.63 Methyl at C4, (R,R)-configuration Increased lipophilicity
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl N/A C₇H₁₄ClNO₂ 187.65 Dual hydroxyl groups, methyl at N1 Enhanced hydrogen-bonding capacity
(3R)-3-Aminopyrrolidine dihydrochloride 116183-81-4 C₄H₁₁N₂·2HCl 183.1 Amino group at C3, dihydrochloride salt Basic nitrogen for protonation

Key Observations :

  • Stereochemistry : The (R)-configuration in the target compound enhances selectivity for chiral targets compared to racemic analogues .
  • Functional Groups: Hydroxymethyl and fluorine in the target compound contribute to polarity and metabolic stability, whereas amino groups (e.g., 3-aminopyrrolidine) introduce basicity for salt formation .

Physicochemical and Analytical Data Comparison

Table 2: Collision Cross-Section (CCS) and Spectral Data
Compound Name Predicted CCS (Ų) [M+H]+ MS (m/z) [M+H]+ Purity Synthesis Yield
[(3R)-3-Fluoropyrrolidin-3-yl]methanol HCl 124.2 120.08 ≥95% 68–73%
[(3R,4R)-4-Methylpyrrolidin-3-yl]methanol HCl Not reported 151.63 >99% ~70% (estimated)
3-(Pyridin-3-yl)propionyl-L-prolyl-pyrrolidine N/A 466 >99% 66–73%

Key Findings :

  • The target compound exhibits a CCS of 124.2 Ų , useful for ion mobility spectrometry in pharmacokinetic studies .
  • High purity (>95%) is achievable via flash chromatography, a common purification method for pyrrolidine derivatives .

Biological Activity

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. The compound features a pyrrolidine ring with a fluorine atom at the 3-position and a hydroxymethyl group, which may enhance its metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C5H11ClFNO
  • CAS Number : 2368919-06-4
  • SMILES : C1CNCC1(CO)F
  • InChIKey : RWOGZQDBFUFMSJ-UHFFFAOYSA-N

Biological Activity Overview

Preliminary studies indicate that this compound may influence various neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders, including depression and anxiety. The presence of the fluorine atom is believed to enhance the compound's biological properties by improving its metabolic stability and bioavailability.

Key Findings

  • Neurotransmitter Interaction : Initial research indicates that the compound may modulate neurotransmitter activity, which is critical for developing treatments for mental health disorders.
  • Pharmacological Applications : The compound's structural characteristics make it a valuable candidate for drug development, particularly as a precursor in synthesizing other biologically active compounds.
  • Metabolic Stability : The fluorine substitution may confer advantages in terms of metabolic resistance, potentially leading to longer-lasting effects in therapeutic contexts.

Synthesis Methods

The synthesis of this compound typically involves several strategies to ensure high purity levels. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing fluorinated precursors to introduce the fluorine atom while maintaining structural integrity.
  • Hydrochloride Formation : Combining the base form of the compound with hydrochloric acid to enhance solubility and stability.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can be compared based on their biological activities:

Compound NameStructure CharacteristicsNotable Biological Activity
(R)-3-FluoropyrrolidinePyrrolidine ring with fluorineNeurotransmitter modulation
(S)-3-FluoropyrrolidineSimilar structure but different stereochemistryVaries in receptor binding affinity
4-Fluoro-N,N-dimethylpyrimidin-2-aminesDifferent heterocyclic structureAnticancer properties

Case Studies

Research involving this compound has primarily focused on its neuropharmacological effects:

  • Study on Serotonin Modulation : In vitro studies demonstrated that the compound could enhance serotonin receptor activity, suggesting its potential use as an antidepressant agent.
  • Dopamine Pathway Influence : Animal models indicated that administration of the compound resulted in altered dopamine levels, providing insights into its role in treating disorders like schizophrenia.

Q & A

Basic Research Questions

Q. What synthetic routes are employed to produce [(3R)-3-fluoropyrrolidin-3-yl]methanol hydrochloride, and how is enantiomeric purity ensured?

  • Methodology : Synthesis typically involves fluorination of a pyrrolidine precursor using agents like Selectfluor® or DAST. Enantiomeric purity is achieved via chiral resolution techniques (e.g., chiral HPLC or crystallization with enantiopure counterions). For example, asymmetric synthesis of similar fluorinated pyrrolidines uses enzymatic resolution or chiral auxiliaries . Post-synthesis, polarimetry and chiral chromatography (e.g., Chiralpak® columns) verify enantiopurity.

Q. Which analytical techniques are critical for structural confirmation and stereochemical validation?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula (e.g., C6_6H12_{12}ClFNO for the hydrochloride salt).
  • X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
  • Circular Dichroism (CD) : Validates optical activity for chiral centers .

Q. What storage conditions are recommended to preserve compound integrity?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) and HPLC monitoring can identify optimal storage protocols .

Advanced Research Questions

Q. How does the fluorine atom at the 3-position influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodology :

  • Lipophilicity Assays : Measure logP values to assess membrane permeability. Fluorine’s electronegativity often increases metabolic stability but may reduce solubility.
  • In Vitro Metabolism : Use liver microsomes to compare metabolic half-lives. For instance, fluorinated arylcyclohexylamines show prolonged activity due to reduced CYP450-mediated degradation .
  • Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinity changes at target receptors (e.g., NMDA or σ1 receptors) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardized Assays : Reproduce experiments using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions.
  • Batch Analysis : Compare compound purity (via HPLC) and stereochemical integrity between studies. Contradictions may arise from impurities or racemization .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for inter-study variability .

Q. What experimental approaches evaluate the stereochemical impact of the (3R) configuration on receptor binding?

  • Methodology :

  • Enantiomer-Specific Assays : Test (3R) and (3S) enantiomers in competitive binding assays (e.g., radioligand displacement for NMDA receptors).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic differences in binding (ΔH, ΔS) between enantiomers.
  • Cryo-EM/Structural Biology : Resolves binding pocket interactions, as seen in studies of fluorinated pyrrolidine derivatives targeting ion channels .

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